

# Spectroscopic Analysis of 2,4-Diethyl-1,5pentanediol: A Technical Overview

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Compound of Interest

Compound Name: 2,4-Diethyl-1,5-pentanediol

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#### **Abstract**

This technical guide provides a detailed theoretical analysis of the spectroscopic characteristics of **2,4-Diethyl-1,5-pentanediol**. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it outlines standardized experimental protocols for acquiring such data, offering a foundational resource for researchers working with this and structurally related molecules.

# **Chemical Structure and Properties**

**2,4-Diethyl-1,5-pentanediol** is a diol with the chemical formula C9H20O2 and a molecular weight of approximately 160.25 g/mol . Its structure consists of a five-carbon backbone with ethyl groups at the second and fourth positions and primary hydroxyl groups at the terminal first and fifth positions.

#### Key Identifiers:

IUPAC Name: 2,4-diethylpentane-1,5-diol[1]

CAS Number: 57987-55-0[1]



• Molecular Formula: C9H20O2[1]

# **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **2,4-Diethyl-1,5- pentanediol**. These predictions are based on established principles of NMR, IR, and MS.

Table 1: Predicted <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5 - 3.7	m	4H	-CH2OH
~1.5 - 1.7	m	2H	-CH(CH2CH3)-
~1.2 - 1.4	m	4H	-CH2CH3
~1.1 - 1.3	m	2H	-CH2- (backbone)
~0.9	t	6H	-CH2CH3
Variable	br s	2H	-OH

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
~65	-CH2OH
~40	-CH(CH2CH3)-
~30	-CH2- (backbone)
~25	-CH2CH3
~10	-CH2CH3

## **Table 3: Predicted IR Spectroscopy Data**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2960 - 2850	Strong	C-H stretch (alkane)
1465 - 1450	Medium	C-H bend (alkane)
1050 - 1000	Strong	C-O stretch (primary alcohol)

**Table 4: Predicted Mass Spectrometry Data** 

m/z	Interpretation
160	[M]+ (Molecular ion, if observed)
142	[M-H2O]+
124	[M-2H2O]+
131	[M-CH2OH]+
113	[M-H2O-CH2CH3]+
87	Fragmentation ion
73	Fragmentation ion
57	Fragmentation ion
43	Fragmentation ion

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific samples and equipment.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Diethyl-1,5-pentanediol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
- Data Acquisition:



- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for <sup>1</sup>H).
- For <sup>1</sup>H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- For <sup>13</sup>C NMR, a 90° pulse angle with proton decoupling, a longer relaxation delay (e.g., 5 seconds), and a larger number of scans (e.g., 1024 or more) are generally used to improve the signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy

- Sample Preparation:
  - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
  - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- Data Acquisition:
  - Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
  - Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

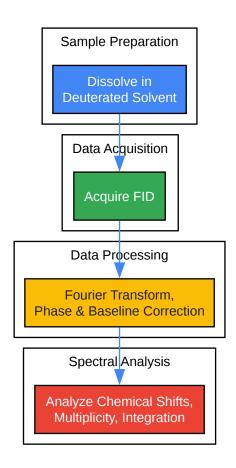
### **Mass Spectrometry (MS)**



- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and determining the fragmentation pattern. Electrospray Ionization (ESI) may be used to observe the molecular ion with less fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (if present) and the fragmentation pattern, which provides information about the molecule's structure.

# **Visualization of Experimental Workflows**

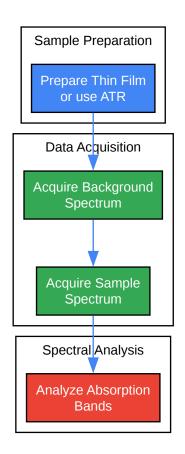
The following diagrams illustrate the general workflows for the spectroscopic techniques described.





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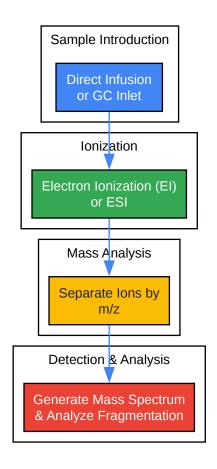
Caption: General workflow for NMR spectroscopy.



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Caption: General workflow for IR spectroscopy.





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Caption: General workflow for Mass Spectrometry.

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### References

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